molecular formula C23H24N4O3 B12641356 (R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid

(R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid

Cat. No.: B12641356
M. Wt: 404.5 g/mol
InChI Key: OHAGKIGZLGETKX-UHFFFAOYSA-N
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Description

®-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyano group, a methoxy group, and a pyrazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as aldehydes, ketones, and nitriles under specific reaction conditions like Knoevenagel condensation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Electrophiles: Such as halogens or nitro groups for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the cyano group can yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

6-[2-(4-cyano-3-methylphenyl)-3-cyclopentyl-3,4-dihydropyrazol-5-yl]-2-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C23H24N4O3/c1-14-11-17(8-7-16(14)13-24)27-21(15-5-3-4-6-15)12-20(26-27)19-10-9-18(23(28)29)22(25-19)30-2/h7-11,15,21H,3-6,12H2,1-2H3,(H,28,29)

InChI Key

OHAGKIGZLGETKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(CC(=N2)C3=NC(=C(C=C3)C(=O)O)OC)C4CCCC4)C#N

Origin of Product

United States

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